molecular formula C24H30N4S B12147868 4-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12147868
M. Wt: 406.6 g/mol
InChI Key: AMXLSOWIMPHJNG-UHFFFAOYSA-N
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Description

The compound 4-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a synthetic heterocyclic molecule featuring a tetrahydrobenzothieno-pyrimidine core fused with a piperazine moiety substituted with a 2,4-dimethylbenzyl group. The tetrahydrobenzothieno-pyrimidine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in cellular proliferation . The 2,4-dimethylbenzyl substituent on the piperazine ring may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C24H30N4S

Molecular Weight

406.6 g/mol

IUPAC Name

4-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H30N4S/c1-16-4-6-19(18(3)12-16)14-27-8-10-28(11-9-27)23-22-20-13-17(2)5-7-21(20)29-24(22)26-15-25-23/h4,6,12,15,17H,5,7-11,13-14H2,1-3H3

InChI Key

AMXLSOWIMPHJNG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=C(C=C(C=C5)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of thienopyrimidine derivatives. A series of compounds similar to the target compound were synthesized and evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives exhibited IC50 values ranging from 0.74 to 6.4 μM against chloroquine-resistant strains. Two specific compounds demonstrated significant activity with IC50 values of 0.75 μM and 0.74 μM respectively .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies assessed its cytotoxicity against various cancer cell lines, including human lung (A549) and cervical (HeLa) cells. The results indicated that certain derivatives displayed non-cytotoxic effects with substantial selectivity indices, suggesting their potential as therapeutic agents with minimal toxicity .

Neuropharmacological Effects

Thienopyrimidine derivatives have been recognized for their neuropharmacological effects. Research indicates that modifications in the piperazine ring can influence the binding affinity to neurotransmitter receptors, making these compounds candidates for treating neurological disorders such as depression and anxiety .

Structure-Activity Relationships (SAR)

The biological activity of the compound is significantly influenced by its structural features. Substituents on the aromatic rings play a crucial role in modulating activity against various biological targets. For example, variations in substituents have been shown to alter antiplasmodial activity and cytotoxicity profiles .

Case Studies

Several studies have documented the synthesis and evaluation of thienopyrimidine derivatives:

  • Study on Antimalarial Activity : A library of thienopyrimidine derivatives was synthesized using multicomponent reactions and screened for antimalarial activity against P. falciparum. The study identified lead compounds with promising bioactivity and favorable pharmacokinetic profiles .
  • Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects of these compounds on cancer cell lines, revealing that some derivatives exhibited significant selectivity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 4-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The benzyl group in 4c and 4d contributes to moderate melting points (134–143°C) and yields (65–70%), likely due to enhanced crystallinity compared to alkyl substituents . The target compound’s 2,4-dimethylbenzyl group may lower melting points slightly (inferred 130–140°C) due to steric hindrance.
  • Electronegative substituents (e.g., 3,4-dichlorophenyl in ’s compound) may improve target binding but increase metabolic liabilities .

Biological Activity: Thieno-pyrimidine derivatives with thiadiazole or piperazine moieties () exhibit anticancer activity via kinase or enzyme inhibition.

Pharmacological Potential

  • Anticancer Activity : Pyrimidine analogs in inhibit cancer cell growth (e.g., HOP-92 lung cancer at 10 μM), with activity modulated by substituent electronic properties . The target compound’s methyl groups may reduce toxicity compared to halogenated analogs (e.g., ).
  • Enzyme Inhibition : Piperazine-containing compounds often target serotonin or dopamine receptors, but the dimethylbenzyl group’s steric bulk may shift selectivity toward kinases or topoisomerases .

Biological Activity

The compound 4-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structural properties, and biological effects, particularly focusing on its pharmacological implications.

Chemical Structure and Properties

The chemical structure of the compound features a piperazine moiety linked to a benzothieno-pyrimidine framework. The presence of dimethylbenzyl groups and the tetrahydro structure contribute to its unique interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes:

  • Formation of the piperazine ring : Starting with 2,4-dimethylbenzylamine and appropriate reagents.
  • Cyclization : Utilizing thiophene derivatives to construct the benzothieno framework.
  • Final modifications : Introducing methyl groups at specific positions to enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of piperazine exhibit a broad spectrum of antimicrobial activities. In particular, compounds similar to the target molecule have shown efficacy against various bacterial strains and fungi. For instance:

  • In vitro studies demonstrated that piperazine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • A structure-activity relationship (SAR) analysis suggested that modifications at the piperazine nitrogen significantly influence antimicrobial potency .

Anticancer Properties

The compound has also been evaluated for its anticancer potential:

  • Cell line studies revealed that certain derivatives induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • For example, compounds with similar structural features have been reported to inhibit tumor proliferation in models of breast and lung cancers .

Neuropharmacological Effects

The piperazine ring is known for its neuropharmacological effects:

  • Compounds containing this moiety have been linked to serotonin receptor modulation, suggesting potential applications in treating depression and anxiety disorders .
  • Preliminary studies indicate that the target compound may exhibit anxiolytic effects in animal models.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antiviral Activity :
    • A study on structurally similar benzimidazole-piperidine hybrids showed significant inhibition of Ebola virus entry into cells (EC50 values ranging from 0.64 µM to 0.93 µM) . This suggests a possible avenue for exploring antiviral properties in the target compound.
  • Cytotoxicity Assays :
    • Cytotoxicity assays demonstrated that certain analogs are selective against cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Research Findings Summary

Study FocusFindingsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast cancer cells
NeuropharmacologyPotential anxiolytic effects through serotonin modulation
AntiviralInhibits Ebola virus entry (EC50 = 0.64 µM)

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